7-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound 7-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core bicyclic β-lactam structure This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine
Formation of the Bicyclic β-Lactam Core: This step involves the reaction of a ketene with an imine under controlled temperature and pressure conditions to form the bicyclic β-lactam structure.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a nucleophilic substitution reaction using a suitable pyrazole derivative.
Attachment of the Thiadiazole Ring: The thiadiazole ring is typically introduced through a cyclization reaction involving a thiourea derivative and a suitable halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the β-lactam core suggests that it could exhibit antibacterial properties, similar to other β-lactam antibiotics.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. The combination of the pyrazole and thiadiazole rings may impart unique pharmacological properties, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antibacterial properties, it may act by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Like penicillin, this compound contains a β-lactam core, which is crucial for its antibacterial activity.
Cephalosporins: These antibiotics also feature a β-lactam ring and are used to treat a variety of bacterial infections.
Pyrazole Derivatives: Compounds containing pyrazole rings are known for their anti-inflammatory and analgesic properties.
Thiadiazole Derivatives: These compounds are studied for their potential antimicrobial and anticancer activities.
Uniqueness
What sets this compound apart is the combination of the pyrazole, thiadiazole, and bicyclic β-lactam structures within a single molecule. This unique arrangement may confer a distinct set of chemical and biological properties, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C16H14F2N6O4S3 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
7-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H14F2N6O4S3/c1-6-20-21-16(31-6)30-5-7-4-29-13-9(12(26)24(13)10(7)14(27)28)19-11(25)8-2-3-23(22-8)15(17)18/h2-3,9,13,15H,4-5H2,1H3,(H,19,25)(H,27,28) |
InChI Key |
XZUNNOPKSCRFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=NN(C=C4)C(F)F)SC2)C(=O)O |
Origin of Product |
United States |
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